molecular formula C9H15NO4 B8615877 Ethyl 3-acetamido-2-oxopentanoate CAS No. 477902-55-9

Ethyl 3-acetamido-2-oxopentanoate

Cat. No.: B8615877
CAS No.: 477902-55-9
M. Wt: 201.22 g/mol
InChI Key: BHPRVKQAJPDQLV-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-2-oxopentanoate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

477902-55-9

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 3-acetamido-2-oxopentanoate

InChI

InChI=1S/C9H15NO4/c1-4-7(10-6(3)11)8(12)9(13)14-5-2/h7H,4-5H2,1-3H3,(H,10,11)

InChI Key

BHPRVKQAJPDQLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.2 g (63.4 mmol) 2-(acetylamino)butanoic acid are suspended in 120 ml tetrahydro-furane and heated to reflux together with 15.0 g (190 mmol) pyridine and a bit of N,N-dimethylaminopyridine. While heating at reflux, 17.3 g (127 mmol) ethyl chloro(oxo)acetate are added dropwise. The reaction mixture is heated at reflux until no more evolution of gas can be observed. After cooling down to room temperature, the reaction mixture is added to ice water and the organic phase extracted with ethyl acetate. The dried organic phase is evaporated to dryness in vacuo, dissolved in ethanol and the solution directly used for the next reaction.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six

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